Selective Suppression of Dipeptide Hydrolysis Without Inhibiting Peptide Transport
In a direct functional comparison using kidney brush border membrane vesicles, Leuhistin exhibited a clean separation of activities that was not observed with Bestatin or Arphamenines. Leuhistin had virtually no effect on dipeptide transport (EC50 for transport inhibition > 50 mM), while it almost completely abolished dipeptide hydrolysis at a concentration as low as 20 µM [1]. This contrasts sharply with Bestatin, which strongly inhibited the PepT1 transporter (EC50 = 15-67 µM) [1].
| Evidence Dimension | Selective Inhibition of Hydrolysis vs. Transport |
|---|---|
| Target Compound Data | Hydrolysis: ~100% inhibition at 20 µM; Transport: EC50 > 50 mM (no significant effect) |
| Comparator Or Baseline | Bestatin: Transport EC50 = 15-67 µM (strong inhibition) |
| Quantified Difference | Leuhistin provides >1000-fold selectivity for hydrolysis over transport relative to Bestatin in this system. |
| Conditions | Kidney brush border membrane vesicles; hydrolysis assayed with Gly-Tyr/Ala-Tyr; transport assayed with Gly-Gln. |
Why This Matters
This unique functional profile allows scientists to inhibit extracellular peptide degradation without inadvertently blocking cellular nutrient uptake, a critical distinction for in vivo metabolic and pharmacokinetic studies.
- [1] Daniel, H., & Adibi, S. A. (1994). Functional separation of dipeptide transport and hydrolysis in kidney brush border membrane vesicles. The FASEB Journal, 8(10), 753-759. View Source
